N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Chemical biology Medicinal chemistry Kinase inhibitor design

Researchers face a lack of PIKfyve-targeting probes with orthogonal heterocyclic handles for parallel SAR. This 95% pure screening compound solves this by offering a furan-3-carbonyl/thiophen-3-yl combination that provides a distinct H-bond acceptor and lipophilicity profile (pred. logP ≈3.6, logS ≈-5.7), differing from benzofuran or pyridine analogs. - Enables chemotype-diversification in PIKfyve biochemical assays without committing to a single heterocycle series. - Furan and thiophene rings serve as orthogonal synthetic handles for focused library synthesis. - Available in micromole-to-milligram quantities (2 μmol-10 mg) for immediate parallel medicinal chemistry efforts.

Molecular Formula C22H22N2O3S
Molecular Weight 394.49
CAS No. 2034409-16-8
Cat. No. B2913607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
CAS2034409-16-8
Molecular FormulaC22H22N2O3S
Molecular Weight394.49
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=COC=C4
InChIInChI=1S/C22H22N2O3S/c25-21(18-3-1-17(2-4-18)20-8-12-28-15-20)23-13-16-5-9-24(10-6-16)22(26)19-7-11-27-14-19/h1-4,7-8,11-12,14-16H,5-6,9-10,13H2,(H,23,25)
InChIKeyXZQSYKPQUZEGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034409-16-8): Sourcing & Baseline Profile for PIKfyve‑Focused Screening


N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide (CAS 2034409-16-8) is a synthetic small molecule featuring a benzamide core linked through a methylene bridge to a piperidine ring that bears a furan-3-carbonyl substituent; the benzamide also carries a thiophen-3-yl group [1]. It is listed by commercial suppliers (e.g., Life Chemicals) as a screening-compound building block with a typical purity of 95 % [1]. The compound is structurally related to several furan‑carbonyl‑piperidine‑benzamide analogs and has been referenced in patent families targeting PIKfyve kinase, though the compound itself lacks published, quantitative biochemical data at this time [2].

Chemotype Distinct furan-3-carbonyl / thiophen-3-yl probe for PIKfyve screening campaigns.
Supply Screening-grade compound available in micromole quantities from a single supplier.

Why a Simple Heterocycle Swap Cannot Replace N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide in PIKfyve‑Targeted Screening


In the PIKfyve inhibitor patent landscape, subtle variation of the N‑acyl heterocycle on the piperidine ring—furan-3-carbonyl versus pyridine-3-carbonyl, benzofuran-2-carbonyl, or nicotinoyl—has been shown to shift biochemical IC50 values by up to three orders of magnitude across a single chemotype series [1]. Although the specific target compound lacks published IC50 data, computational physicochemical profiling indicates that its furan‑oxygen hydrogen‑bond acceptor (logP ≈ 3.6, logS ≈ ‑5.7) creates a distinct polarity signature relative to the benzofuran analog (predicted logP ≈ 4.2‑4.5) [2]. Consequently, simple replacement with a structurally similar but electronically different analog cannot guarantee equivalent target engagement, solubility, or pharmacokinetic behaviour.

Heterocycle swap may alter target engagement. Even within a single chemotype series, changing the N-acyl heterocycle can shift biochemical response by orders of magnitude; furan-3-carbonyl cannot be treated as interchangeable with pyridine or benzofuran analogs.
Polarity and solubility profile may not transfer. The furan oxygen creates a distinct H-bond and lipophilicity signature compared to benzofuran or nicotinoyl analogs; direct replacement may compromise assay reproducibility.

Quantitative Differentiation Evidence: N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide vs. Closest Structural Analogs


Structural Uniqueness: The Furan-3-Carbonyl / Thiophen-3-yl Combination

The target compound combines a furan-3-carbonyl piperidine amide with a 4-(thiophen-3-yl)benzamide terminus. Among commercially available analogs, the most similar are N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide (CAS 2034539-07-4) and N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide (CAS 2034349-69-2). No head-to-head biochemical data are available; however, the furan oxygen provides a single hydrogen-bond acceptor in the acyl group, whereas the benzofuran analog adds a fused benzene ring that increases lipophilicity and steric bulk, and the pyridine analog introduces a basic nitrogen that can be protonated at physiological pH [1]. This difference in hydrogen-bond capability and electron distribution can alter target-binding kinetics and selectivity.

Structural Uniqueness
Class-level inference
Furan-3-carbonyl: 1 HBA, predicted logP ~3.6
Benzofuran analog: + aromatic ring, logP ~4.2–4.5
Pyridine analog: basic N, logP ~2.8–3.2
H-bond character and lipophilicity may shift binding kinetics and selectivity.
Predicted values; no head-to-head experimental data available.
Chemical biology Medicinal chemistry Kinase inhibitor design

Purity Benchmarking: 95 % Typical Purity Enables Direct Use in High-Throughput Screening

The compound is supplied by Life Chemicals at a typical purity of 95 % (CAS 2034409-16-8, Cat. F6436-3457) [1]. In the same screening library, many structurally related furan‑carbonyl‑piperidine benzamides are also offered at 95 % purity; however, the specific furan-3-carbonyl / thiophen-3-yl combination is unique to this catalog entry and is not duplicated by other vendors in the same purity tier at the time of writing.

Supplier Purity
Supplier specification
95% (Life Chemicals, 2–10 μmol sizes)
Supports batch consistency for high-throughput screening workflows.
Not independently verified.
High-throughput screening Compound management Procurement

Predicted Drug-Likeness: Computational Physicochemical Profile Suggests Favorable Lead-Likeness

Computational models (MMsINC, class-level estimate for C22H22N2O3S) assign a SlogP of 3.58 and logS of -5.67, with zero Lipinski violations and compliance with Oprea's lead-like rule [1]. While these are not experimentally measured for the target compound, the values compare favourably with many advanced PIKfyve inhibitors that often exhibit logP > 4.5 and logS < ‑6.0 [2]. The furan‑thiophene architecture thus occupies a 'balanced' physicochemical space that may facilitate downstream ADME optimization.

Predicted PhysChem
Class-level inference
SlogP 3.58 · logS −5.67
0 Lipinski violations
vs. apilimod logP ~5.5 (class comparison)
Moderate lipophilicity may support lead-like starting point relative to highly lipophilic PIKfyve inhibitors.
In silico estimate; not experimentally measured for this compound.
Drug-likeness ADME prediction Lead optimization

Optimal Use Cases for Procuring N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide


PIKfyve Hit-Finding and Selectivity Profiling

Given that structurally related furan‑amide‑piperidine derivatives appear in PIKfyve inhibitor patents [1], the target compound can serve as a chemotype‑diversification probe in PIKfyve biochemical assays. Its unique furan-3-carbonyl / thiophen-3-yl combination provides a distinct hydrogen-bonding and lipophilicity profile that complements benzofuran and pyridine analogs, enabling researchers to explore structure‑activity relationships (SAR) around the N‑acyl piperidine moiety without committing to a single heterocycle series.

Building Block for Custom Library Synthesis

The compound's 95 % purity and availability in micromole quantities (2‑10 μmol) from Life Chemicals [2] make it suitable as a starting material for parallel medicinal chemistry efforts. The furan and thiophene rings offer orthogonal synthetic handles (e.g., electrophilic substitution, cross‑coupling) that can be elaborated into larger focused libraries targeting phosphoinositide kinases or other lipid‑signaling enzymes.

Computational Chemistry and Docking Studies

Because the target compound occupies a moderate logP/logS space (predicted SlogP ≈ 3.6, logS ≈ ‑5.7) [3], it is a candidate for molecular docking and molecular dynamics simulations aimed at understanding the binding mode of furan‑thiophene benzamides to lipid kinases. Its predicted drug‑likeness (zero Lipinski violations) also makes it a suitable test case for in silico ADME model validation.

Application
Selection Property
Validation Focus
PIKfyve hit-finding & selectivity profiling
Distinct furan-3-carbonyl / thiophen-3-yl motif
SAR evaluation of N-acyl piperidine heterocycles
Custom library synthesis
Screening-grade purity, micromole-scale supply
Orthogonal synthetic handles on furan and thiophene rings
Computational docking & ADME modeling
Predicted moderate lipophilicity profile
In silico binding mode and ADME model assessment
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